(1R)-3-Oxocyclopentane-1-carbonitrile
Description
Contextualization within Chiral Building Blocks and Synthetic Intermediates
(1R)-3-Oxocyclopentane-1-carbonitrile is classified as a chiral building block, a category of organic molecules that are enantiomerically pure and used as starting materials for the synthesis of more complex, stereochemically defined targets. The presence of a specific stereoisomer, designated by the (1R) configuration, is crucial in modern drug discovery and development, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. made-in-china.com
The utility of chiral building blocks like this compound lies in their ability to introduce a specific stereocenter into a target molecule at an early stage of a synthetic sequence. This approach, often termed the "chiron approach," can be more efficient than methods that generate a racemic mixture followed by resolution or asymmetric synthesis at a later stage. eontrading.uk The cyclopentane (B165970) framework itself is a common motif in a variety of biologically active natural products, making chiral cyclopentanone (B42830) derivatives particularly sought after as synthetic intermediates. synzeal.comchemicalbook.com
The synthesis of such chiral intermediates often relies on asymmetric catalysis or the use of enzymes to achieve high enantioselectivity. tcichemicals.com Methods for the asymmetric synthesis of functionalized cyclopentanones include organocatalytic domino reactions, which can construct the ring system with a high degree of stereocontrol. These strategies provide access to enantiomerically enriched compounds like this compound, which can then be elaborated into more complex structures.
Significance of the Cyclopentanone and Nitrile Functionalities in Molecular Design
The molecular architecture of this compound is distinguished by the presence of both a cyclopentanone ring and a nitrile group, each contributing significantly to its synthetic versatility.
The Cyclopentanone Moiety:
The cyclopentanone unit is a five-membered ring containing a ketone functional group. This structural feature is prevalent in numerous natural products and pharmacologically active compounds. The ketone provides a reactive handle for a wide array of chemical transformations, including:
Nucleophilic additions: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Reductions: The ketone can be stereoselectively reduced to a secondary alcohol, introducing another chiral center.
Enolate chemistry: The α-carbons to the ketone can be deprotonated to form an enolate, which can then participate in alkylation, aldol (B89426), and other condensation reactions to build molecular complexity.
Cyclic ketones like cyclopentanone are fundamental building blocks in the synthesis of a wide range of organic molecules.
The Nitrile Functionality:
The nitrile group (-C≡N) is a versatile functional group in organic synthesis and medicinal chemistry. Its strong electron-withdrawing nature and linear geometry influence the reactivity of the rest of the molecule. The nitrile group can undergo a variety of transformations:
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.
Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine.
Nucleophilic addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.
Cycloadditions: Nitriles can participate in cycloaddition reactions to form various heterocyclic rings.
In the context of drug design, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can form crucial hydrogen bonding interactions with biological targets.
The combination of the chiral center, the reactive cyclopentanone, and the versatile nitrile group makes this compound a powerful trifunctional intermediate for the synthesis of diverse and complex target molecules.
Overview of Research Trajectories for this compound
Research involving this compound and structurally similar chiral synthons primarily focuses on their application in the stereoselective synthesis of complex organic molecules, particularly those with potential biological activity. While specific, high-profile total syntheses prominently featuring this exact molecule are not widely documented in readily available literature, the research trajectories for this class of compounds can be understood through the established utility of its core components.
Key Research Directions:
Asymmetric Synthesis of Substituted Cyclopentanes: A significant area of research is the development of new synthetic methods for creating highly functionalized and stereochemically rich cyclopentane rings. Organocatalytic cascade reactions, for instance, have been developed to produce densely substituted cyclopentanones with excellent enantioselectivity from simple starting materials. tcichemicals.com These methodologies provide a pathway to chiral building blocks like this compound and its derivatives.
Total Synthesis of Natural Products: Chiral cyclopentenones and cyclopentanones are key intermediates in the synthesis of a wide range of natural products, including prostaglandins (B1171923) and various alkaloids and terpenoids. eontrading.uksynzeal.comchemicalbook.com The strategic incorporation of a chiral building block like this compound would allow for the direct introduction of a key stereocenter and functional handles for further elaboration into these complex targets.
Development of Novel Pharmaceutical Intermediates: The cyclopentane scaffold is present in numerous pharmaceutical agents. The combination of the chiral center, ketone, and nitrile functionalities in this compound makes it an attractive precursor for the synthesis of novel drug candidates. The nitrile group can be transformed into amines or carboxylic acids, which are common functionalities in bioactive molecules.
Detailed Research Findings:
While a comprehensive body of literature specifically detailing the extensive use of this compound is not apparent, the general reactivity of its functional groups is well-established. For example, the reduction of nitriles to primary amines is a standard transformation, as is the hydrolysis to carboxylic acids. Similarly, the chemistry of cyclopentanone, including enolate formation and nucleophilic additions, is fundamental in organic synthesis.
Research in the broader field of chiral building blocks continues to provide new methods for the synthesis and application of molecules like this compound. The ongoing development of more efficient and selective catalytic systems will undoubtedly expand the utility of this and other chiral synthons in the future.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-3-oxocyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDDBRGASHENKL-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 1r 3 Oxocyclopentane 1 Carbonitrile and Its Chiral Derivatives
Asymmetric Synthesis Approaches to the Chiral Cyclopentane (B165970) Core
The direct construction of the chiral cyclopentane core with control over the stereochemistry at the C1 position represents an efficient and atom-economical approach to (1R)-3-Oxocyclopentane-1-carbonitrile. This can be achieved through a variety of enantioselective and diastereoselective strategies.
Enantioselective and Diastereoselective Strategies
The asymmetric synthesis of highly functionalized chiral cyclopentanes often relies on domino reactions that can create multiple stereocenters in a single operation with high levels of stereocontrol. While direct enantioselective synthesis of this compound is not extensively documented, related strategies for the construction of substituted chiral cyclopentanes provide a conceptual framework. These methods often involve the creation of complex molecular architectures from simple starting materials.
For instance, organocatalytic domino Michael-Henry reactions have been employed to synthesize highly functionalized chiral cyclopentanes with multiple stereogenic centers, achieving excellent yields and high enantioselectivities. Although not directly applied to the target molecule, these strategies demonstrate the potential for creating the desired stereochemistry in a cyclopentane ring system.
Organocatalytic Transformations for Chiral Induction
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. Chiral amines and their derivatives are particularly effective in inducing chirality in the synthesis of cyclic compounds.
L-proline and its derivatives are versatile organocatalysts known to effectively catalyze asymmetric Michael additions. The general mechanism involves the formation of a chiral enamine intermediate from the reaction of a ketone with L-proline, which then undergoes a stereoselective addition to an α,β-unsaturated compound. In the context of synthesizing this compound, this would involve the conjugate addition of a cyanide source to cyclopentenone. While the direct L-proline catalyzed asymmetric addition of cyanide to cyclopentenone is not well-documented, the principle has been successfully applied to the addition of other nucleophiles to cyclic enones, yielding products with high enantioselectivity. The development of L-proline-based chiral ionic liquids has also shown promise in enhancing the efficiency and selectivity of asymmetric Michael reactions.
Asymmetric aminocatalysis, a cornerstone of organocatalysis, provides a powerful platform for the enantioselective functionalization of carbonyl compounds. Secondary amines, such as proline and its derivatives, can activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack via the formation of chiral iminium ions or enamines. This strategy has been successfully employed in the synthesis of a variety of functionalized chiral cyclopentanes through cascade reactions. For example, a multicatalytic process involving a secondary amine-catalyzed Michael addition followed by an intramolecular reaction can afford densely functionalized cyclopentanones with high enantioselectivities. While a direct application to the synthesis of this compound via asymmetric cyanation has yet to be reported, the versatility of asymmetric aminocatalysis suggests its potential for such a transformation.
Metal-Catalyzed Asymmetric Cyanation and Related Reactions
The metal-catalyzed asymmetric conjugate addition of cyanide to α,β-unsaturated carbonyl compounds is a direct and appealing route for the synthesis of chiral β-cyanoketones. This transformation, however, is often challenging due to the potential for catalyst inhibition by the cyanide anion. Despite these challenges, some successful systems have been developed. For instance, a catalytic enantioselective conjugate addition of cyanide to enones has been achieved using a Gadolinium catalyst. nih.gov This reaction exhibited high enantioselectivity across a range of substrates. nih.gov While the specific application to cyclopentenone for the synthesis of this compound was not detailed, it represents a promising avenue for future research. The development of chiral metal complexes that can effectively mediate the asymmetric addition of a cyanide source to cyclopentenone remains a key objective in this area.
Chiral Resolution and Diastereomer Transformation Techniques
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-oxocyclopentane-1-carbonitrile. This can be achieved through the formation of diastereomers with a chiral resolving agent, followed by their separation and subsequent removal of the chiral auxiliary.
A particularly effective method for the preparation of chiral 3-oxocyclopentanecarbonitrile (B1259417) is through crystallization-induced diastereomer transformation (CIDT). This technique involves the formation of diastereomeric ketals with a chiral diol, followed by epimerization of the undesired diastereomer in solution and crystallization of the desired, less soluble diastereomer.
Researchers have successfully prepared this compound by reacting racemic 3-oxocyclopentanecarbonitrile with (1R,2R)-1,2-diphenylethane-1,2-diol to form diastereomeric ketals. rsc.orgresearchgate.net The desired (R)-diastereomer can be obtained in high yield and diastereoselectivity through fractional crystallization and CIDT. rsc.orgresearchgate.net
The process involves the epimerization of the more soluble (S)-diastereomer to the less soluble (R)-diastereomer in the presence of a base, such as potassium t-butoxide, followed by crystallization of the (R)-diastereomer. This dynamic resolution process allows for a theoretical yield of up to 100% for the desired enantiomer.
The following table summarizes the results of the crystallization-induced diastereomer transformation of the ketal derivatives of 3-oxocyclopentanecarbonitrile.
| Entry | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | KHMDS | Toluene | 24 | 87 | 80 |
| 2 | KHMDS | Toluene | 96 | 95 | 97 |
| 3 | KOtBu | tBuOH | 72 | 95 | 97 |
Data sourced from Maki, D., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances, 8(60), 34239-34244.
This method provides a practical and efficient route to enantiomerically enriched this compound, which can then be deprotected under acidic conditions to yield the final product without significant loss of enantiomeric purity. rsc.org
Crystallization-Induced Diastereomer Transformation (CIDT) Utilizing Chiral Auxiliaries
A highly effective method for preparing chiral 3-oxocyclopentanecarbonitrile involves Crystallization-Induced Diastereomer Transformation (CIDT). nih.govrsc.orgresearchgate.net This technique leverages the conversion of a less soluble diastereomer into a more soluble one in solution, which then epimerizes to the less soluble form and crystallizes out. This process allows for the theoretical conversion of a racemic mixture entirely into a single desired diastereomer.
The process for 3-oxocyclopentanecarbonitrile begins with its conversion into a pair of diastereomers through reaction with a chiral auxiliary. nih.gov When the resulting diastereomeric mixture is subjected to basic conditions, racemization occurs at the carbon bearing the nitrile group. nih.gov This allows the undesired diastereomer in the solution to epimerize into the desired, less soluble diastereomer, which then precipitates. This dynamic resolution drives the equilibrium towards the formation of the desired crystalline product. nih.gov
In a specific application, a diastereomeric mixture of the ketal-amide derivative of 3-oxocyclopentanecarbonitrile was subjected to CIDT using potassium t-butoxide in t-butanol. nih.gov This experiment successfully transformed the mixture, achieving a high yield and excellent diastereoselectivity for the target (R)-diastereomer. nih.govrsc.orgresearchgate.net The results underscore the efficacy of CIDT as a powerful tool for chiral synthesis. nih.gov
Table 1: Results of Crystallization-Induced Diastereomer Transformation (CIDT)
| Entry | Stirring Time (h) | Yield (%) | Diastereomeric Excess (% de) |
|---|---|---|---|
| 1 | 24 | 87 | 80 |
| 2 | 96 | 95 | 97 |
Data derived from a study on the CIDT of a ketalized derivative of 3-oxocyclopentanecarbonitrile. researchgate.net
The successful implementation of CIDT and fractional crystallization hinges on the formation of diastereomeric ketals using a chiral auxiliary. nih.gov Commercially available (1R,2R)-1,2-diphenylethane-1,2-diol is a highly effective chiral auxiliary for this purpose. nih.govrsc.orgresearchgate.net
The process involves an acid-catalyzed ketalization of racemic 3-oxocyclopentanecarbonitrile with (1R,2R)-1,2-diphenylethane-1,2-diol. nih.gov Using pyridinium p-toluenesulfonate (PPTS) as a catalyst in toluene at elevated temperatures, the corresponding diastereomeric ketals are formed. nih.gov For the purpose of obtaining a crystalline product suitable for separation, the resulting oily nitrile mixture is often hydrated to the corresponding crystalline amides using hydrogen peroxide and potassium carbonate. nih.gov
X-ray diffraction analysis of the resulting diastereomeric crystals revealed that the difference in solubility between the (R) and (S) diastereomers, which is crucial for their separation, arises from differences in their hydrogen bonding networks. nih.govrsc.orgresearchgate.net
Classical Fractional Crystallization for Enantiomeric Separation
Before the application of CIDT, classical fractional crystallization can be employed to separate the diastereomeric ketals. nih.gov This method relies on the differing solubilities of the diastereomers in a given solvent system. nih.govrsc.orgresearchgate.net
For the diastereomeric amide derived from 3-oxocyclopentanecarbonitrile and (1R,2R)-1,2-diphenylethane-1,2-diol, fractional crystallization proved to be an effective separation method. nih.gov An initial crystallization of the diastereomeric mixture yielded the (R)-diastereomer with 84% diastereomeric excess (de). nih.gov A subsequent recrystallization significantly enhanced the purity to 99% de. nih.gov This demonstrates that simple crystallization can be a viable, albeit potentially lower-yielding, method for obtaining enantioenriched products. nih.gov
Table 2: Fractional Crystallization Results for the Diastereomeric Amide
| Crystallization Step | Diastereomeric Excess (% de) | Total Yield (%) |
|---|---|---|
| First Crystallization | 84 | - |
| Second Crystallization | 99 | 16 |
Data reflects the separation of the (R)-diastereomer. nih.gov
Role of 1r 3 Oxocyclopentane 1 Carbonitrile in the Construction of Complex Molecular Architectures
Versatility as a Precursor for Diverse Ring Systems
The inherent reactivity of the ketone and nitrile functional groups makes (1R)-3-Oxocyclopentane-1-carbonitrile an adept precursor for the construction of a wide array of cyclic structures. Chemists can selectively target one functional group while preserving the other for subsequent reactions, enabling the stepwise assembly of complex ring systems.
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. rsc.orgkit.edu The synthesis of these structures is a central goal in organic chemistry. researchgate.net The functional groups present in this compound make it a suitable starting material for creating such heterocyclic systems. The ketone can undergo condensation reactions with amine-containing reagents to form imines or enamines, which can then participate in intramolecular cyclizations. The nitrile group can be reduced, hydrolyzed, or engaged in cycloadditions, providing a nitrogen source for the target heterocycle. nih.gov For instance, reactions can be envisioned that lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings, key components in many biologically active molecules.
Formation of Spirocyclic and Polycyclic Compounds
The cyclopentanone (B42830) framework of this compound is a common starting point for the synthesis of spirocyclic compounds, where two rings share a single atom. The ketone functionality allows for reactions at the adjacent α-carbons or directly at the carbonyl carbon to initiate the formation of a second ring. Polycyclic systems can also be accessed through sequential annulation reactions, where new rings are fused onto the initial cyclopentane (B165970) scaffold. The presence of the chiral nitrile group provides a synthetic handle that can direct the stereochemical outcome of these complex cyclizations, which is crucial for creating molecules with specific three-dimensional structures.
Annulation Strategies for Bicyclic and Tricyclic Nitriles
Annulation, or ring-forming, reactions are powerful tools for building complex cyclic molecules from simpler precursors. Modern catalytic methods have been developed for the efficient construction of cyclic systems involving nitriles. One such strategy is the palladium-catalyzed arylative cyclization of alkynyl nitriles with boronic acids, which leads to the formation of functionalized cyclopentenones. rsc.org This type of reaction proceeds through a cascade involving palladium-catalyzed arylation, followed by a nucleophilic attack from the nitrile group to form the new ring, and subsequent hydrolysis. rsc.org Such strategies can be adapted to substrates like this compound to construct fused bicyclic or tricyclic frameworks, demonstrating its utility in advanced synthetic methodologies. rsc.org
| Application | Key Reaction Type | Resulting Structure | Significance |
| Heterocycle Synthesis | Condensation, Cyclization | Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines) | Access to core structures of many pharmaceuticals and agrochemicals. rsc.orgkit.edu |
| Spirocycle Formation | Aldol (B89426)/Knoevenagel Condensation | Spirocyclic Compounds | Creation of complex 3D molecular shapes for medicinal chemistry. |
| Polycycle Construction | Sequential Annulations | Fused Polycyclic Systems | Building blocks for natural products and complex organic materials. |
| Bicyclic Nitrile Synthesis | Palladium-Catalyzed Annulation | Fused Bicyclic Ketones | Efficient construction of complex rings using modern catalytic methods. rsc.org |
Strategic Integration into Multi-Step Organic Syntheses
The specific chirality and functionality of this compound make it a valuable component for integration into lengthy and complex synthetic sequences targeting high-value molecules like antibiotics.
Application in Carbapenem (B1253116) and Monobactam β-Lactam Core Synthesis
β-Lactam containing compounds, particularly carbapenems and monobactams, are critically important classes of antibiotics. nih.gov The synthesis of these molecules is a significant focus of medicinal chemistry research. nih.gov The carbapenems are a class of broad-spectrum antibiotics inspired by natural products like thienamycin. nih.gov The construction of the carbapenem core often relies on chiral building blocks to establish the correct stereochemistry, which is essential for their antibacterial activity. The chiral cyclopentane ring of this compound serves as a suitable scaffold for elaborating the fused β-lactam ring system characteristic of carbapenems. Its pre-defined stereocenter at the C1 position can be used to control the stereochemical outcome of subsequent transformations, making it a strategic starting material in the synthesis of these vital medicines.
Building Block for Chiral Cyclic Aliphatic Linkers
This compound is described as a chiral aliphatic compound that is useful in the synthesis of other organic molecules. biosynth.com One of its key applications is as a precursor to chiral cyclic aliphatic linkers. These linkers are rigid, conformationally restricted scaffolds used in medicinal chemistry and materials science to connect two or more molecular fragments with a precise spatial orientation. By chemically modifying the ketone and nitrile groups—for example, through reduction, oxidation, or substitution—the this compound core can be transformed into a variety of bifunctional linkers while retaining the crucial stereochemical information of the original molecule.
| Synthetic Goal | Role of this compound | Key Structural Feature | Field of Application |
| Carbapenem & Monobactam Synthesis | Chiral starting material and scaffold | (1R) stereocenter, cyclopentane ring | Antibiotic Drug Discovery nih.gov |
| Chiral Linker Synthesis | Precursor to rigid, bifunctional linkers | Chiral cyclopentane backbone | Medicinal Chemistry, Materials Science biosynth.com |
Precursor to Functionalized Cyclopentane Derivatives (e.g., Aminocyclopentanecarboxylic Acids)
This compound is a key starting material for the synthesis of highly functionalized cyclopentane derivatives, most notably aminocyclopentanecarboxylic acids. google.com These target molecules are crucial components in the development of neuroexcitatory amino acid receptor effectors. google.com The synthesis of compounds like (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid can be envisioned starting from the (1R)-nitrile precursor. scbt.com
The synthetic pathway involves sequential or concurrent transformation of the two functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, yielding (1R)-3-oxocyclopentane-1-carboxylic acid. achemblock.com Subsequently, the ketone can be converted to an amine via reductive amination. This process typically involves the formation of an imine by reaction with ammonia (B1221849) or an amine, followed by reduction. masterorganicchemistry.com Alternatively, the ketone can be reduced to a hydroxyl group, and the nitrile can be reduced to a primary amine, followed by further manipulations to achieve the desired aminocyclopentanecarboxylic acid stereoisomer. nih.gov
| Starting Material | Key Transformation(s) | Product Class |
| This compound | 1. Nitrile Hydrolysis 2. Reductive Amination | Aminocyclopentanecarboxylic Acids |
| This compound | 1. Ketone Reduction 2. Nitrile Reduction | Aminocyclopentylmethanamines |
| This compound | [3+2] Cycloaddition Reactions | Highly Functionalized Cyclopentanes researchgate.net |
Diversification of Molecular Scaffolds via Functional Group Transformations
The true synthetic utility of this compound lies in the independent and selective reactivity of its carbonyl and nitrile moieties.
Carbonyl Reactivity in Condensation and Addition Reactions
The ketone group in this compound is an electrophilic center, susceptible to attack by a wide range of nucleophiles in addition reactions. byjus.comeopcw.com These reactions are fundamental for carbon-carbon bond formation and the introduction of new functional groups.
Addition Reactions: Nucleophilic addition is a primary reaction pathway for the carbonyl group. byjus.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon to form tertiary alcohols after an aqueous workup. Weaker nucleophiles often require acid catalysis to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. eopcw.com
Condensation Reactions: The ketone also possesses acidic α-protons (hydrogens on the carbons adjacent to the carbonyl). In the presence of a base, these protons can be removed to form a nucleophilic enolate. vanderbilt.edulibretexts.org This enolate can then attack the carbonyl group of another molecule in an aldol condensation, forming a β-hydroxy ketone and enabling the construction of larger molecular frameworks. libretexts.orglibretexts.org Intramolecular aldol reactions are also possible if the molecule contains a second carbonyl group, leading to the formation of five- or six-membered rings. vanderbilt.edu
| Reaction Type | Reagent/Conditions | Resulting Functional Group |
| Nucleophilic Addition | Grignard Reagent (R-MgBr), then H₃O⁺ | Tertiary Alcohol |
| Organolithium (R-Li), then H₃O⁺ | Tertiary Alcohol | |
| Sodium Borohydride (NaBH₄) or LiAlH₄ | Secondary Alcohol | |
| Hydrogen Cyanide (HCN) | Cyanohydrin wikipedia.org | |
| Condensation | Base (e.g., NaOH, LDA) | Enolate formation for Aldol reaction vanderbilt.edulibretexts.org |
Nitrile Group Transformations to Carboxylic Acids, Amides, and Amines
The cyano group is an exceptionally versatile functional handle, capable of being transformed into several other important organic functionalities. tcichemicals.comresearchgate.net
Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic (e.g., H₂SO₄, heat) or basic conditions, followed by acidification. This reaction proceeds through an amide intermediate, which can be isolated if the reaction conditions are carefully controlled. libretexts.org This transformation converts this compound into (1R)-3-oxocyclopentane-1-carboxylic acid. achemblock.com
Reduction: The carbon-nitrogen triple bond can be completely reduced to afford a primary amine. youtube.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. libretexts.orgchemguide.co.uk Catalytic hydrogenation, using H₂ gas over a metal catalyst such as palladium, platinum, or nickel, is another common method for nitrile reduction. chemguide.co.ukcommonorganicchemistry.com This yields (1R)-(3-aminocyclopentyl)methanamine.
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ (aq. acid, heat) or OH⁻ (aq. base, heat) then H₃O⁺ | Carboxylic Acid libretexts.org |
| Partial Hydrolysis | H₂O, controlled conditions | Amide libretexts.org |
| Reduction | LiAlH₄, then H₂O | Primary Amine youtube.comchemguide.co.uk |
| Reduction | H₂, Metal Catalyst (Pd, Pt, or Ni) | Primary Amine chemguide.co.ukcommonorganicchemistry.com |
| Reaction with Grignard | R-MgBr, then H₃O⁺ | Ketone tcichemicals.com |
C(sp³)-H Functionalization and Related Cyanation Methodologies
Modern synthetic chemistry has increasingly focused on the direct functionalization of otherwise unreactive C(sp³)-H bonds. bohrium.com These methods offer novel strategies to modify the cyclopentane ring of molecules like this compound.
C(sp³)-H Functionalization: The functionalization of C(sp³)–H bonds is a powerful tool for converting simple molecules into more complex structures. bohrium.comresearchgate.net Strategies often involve transition-metal catalysis, where a directing group on the substrate positions the catalyst to activate a specific C-H bond. nih.gov For this compound, either the ketone or nitrile could potentially serve as a directing group to facilitate arylation, alkylation, or other modifications at the C2 or C4 positions of the cyclopentane ring. nih.gov Enzymatic C–H alkylation, inspired by cytochrome P450 enzymes, represents another frontier, using iron-haem cofactors to achieve high selectivity. nih.gov
Cyanation Methodologies: While the title compound already contains a nitrile, understanding its installation provides synthetic context. The cyano group can be introduced through various methods, including the nucleophilic substitution of alkyl halides with cyanide salts or palladium-catalyzed cyanations of aryl halides. wikipedia.orgtcichemicals.com More advanced techniques include radical-mediated ring-opening cyanation of cycloketone derivatives, which can produce chiral dinitriles that are precursors to valuable diamides and diamines. nih.gov
| Method | Description | Potential Application |
| Directed C-H Activation | A functional group on the molecule directs a transition-metal catalyst to a specific C-H bond for functionalization. nih.gov | Selective introduction of new groups (e.g., aryl, alkyl) onto the cyclopentane backbone. |
| Radical-Mediated C-H Functionalization | Generation of a carbon-centered radical on the ring, which is then trapped by a reagent. bohrium.comnih.gov | Functionalization at positions dictated by radical stability. |
| Enzymatic C-H Functionalization | Use of engineered enzymes to perform selective C-H functionalization with high stereocontrol. nih.gov | Enantioselective modification of the cyclopentane ring. |
Mechanistic Investigations and Theoretical Studies on Reactions Involving 1r 3 Oxocyclopentane 1 Carbonitrile
Reaction Mechanism Elucidation for Stereoselective Transformations
The stereochemical outcome of reactions at the ketone or the carbon atom adjacent to the nitrile in (1R)-3-Oxocyclopentane-1-carbonitrile is of paramount importance. Elucidating the reaction mechanisms provides the fundamental knowledge required to control these transformations with precision.
Understanding Diastereoselectivity and Enantioselectivity in Catalytic Systems
Catalytic systems are instrumental in achieving high levels of diastereoselectivity and enantioselectivity in reactions involving this compound. The catalyst, by creating a chiral environment, dictates the facial selectivity of the approaching reagent.
In the context of creating new stereocenters, such as in Michael additions or alkylations, the catalyst can control which face of an enolate intermediate is approached. For instance, the use of chiral cobalt complexes has been shown to effectively control the enantioselectivity of Michael-alkylation reactions, and it is proposed that hydrogen bonding between the ligand and the enolate directs the stereochemical outcome. rsc.org Similarly, organo-cation catalysis has been successfully employed in the enantioselective synthesis of chiral spirocyclic 1,3-diketones. rsc.org
The preparation of chiral 3-oxocycloalkanecarbonitriles has been achieved with high diastereoselectivity through a crystallization-induced diastereomer transformation of their ketal derivatives with a chiral diol. nih.govresearchgate.net This process highlights how stereoselectivity can be achieved not just in the reaction itself, but also through subsequent purification and epimerization steps. researchgate.net In one instance, a diastereomeric excess of 97% was achieved in a 95% yield. nih.govresearchgate.net Mechanistic studies of etherification reactions on related cyclopentane (B165970) systems have revealed that reactions can proceed through an unexpected SN2 pathway even under conditions that typically favor an SN1 mechanism, leading to high diastereoselectivity. nih.gov
Role of Hydrogen Bonding and Non-Covalent Interactions in Chiral Recognition
Hydrogen bonding and other non-covalent interactions are the cornerstones of chiral recognition in many stereoselective transformations. These interactions are responsible for the specific binding of this compound to a chiral catalyst, forming a well-defined transition state assembly.
Studies have demonstrated that even weak hydrogen bonds can play a decisive role in distinguishing between enantiomers. nih.gov For example, a heterochiral complex may be stabilized by an additional weak hydrogen bond that is absent in the homochiral counterpart, leading to selective formation of one product. nih.gov X-ray diffraction analysis of diastereomeric ketals of 3-oxocyclopentanecarbonitrile (B1259417) has revealed that differences in hydrogen bonding are responsible for the differing solubilities of the diastereomers, which is a key factor in their separation by fractional crystallization. nih.govresearchgate.net
The combination of photoredox catalysis with chiral hydrogen-bonding catalysis has emerged as a powerful strategy for the synthesis of enantioenriched compounds. rsc.org In such systems, the hydrogen-bonding catalyst is responsible for orienting the substrate and controlling the stereochemistry of the radical-mediated transformation. The strength of hydrogen bonds can be inferred from spectroscopic data, with stronger bonds leading to more deshielded proton signals in NMR spectra. nih.gov This principle is fundamental to understanding how a chiral catalyst can effectively shield one face of a prochiral substrate.
Computational Chemistry and Molecular Modeling Applications
Computational methods provide invaluable insights into the dynamic and energetic aspects of reactions involving this compound, complementing experimental findings.
Prediction of Reaction Pathways and Transition States
Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the detailed exploration of reaction potential energy surfaces. This enables the identification of the most favorable reaction pathways by calculating the energies of reactants, products, intermediates, and, crucially, transition states.
By comparing the activation energies for the formation of different stereoisomers, the diastereoselectivity or enantioselectivity of a reaction can be predicted. For example, in a reaction producing two diastereomers, the ratio of products is directly related to the difference in the free energies of the two diastereomeric transition states. A higher energy barrier for one pathway means the other will be kinetically favored.
Table 1: Illustrative Calculated Energy Data for Diastereomeric Products
| Diastereomer | Calculated Relative Stability (kcal/mol) | Predicted Major Product |
| Diastereomer A | 0.0 | Yes |
| Diastereomer B | +2.1 | No |
This table presents hypothetical data to illustrate how computational chemistry can predict the major product based on the calculated relative stabilities of the diastereomeric products or their corresponding transition states.
Analysis of Conformational Preferences and Stereochemical Outcomes
The five-membered ring of this compound is not planar and can adopt several puckered conformations, such as envelope and twist forms. The specific conformation adopted by the molecule can significantly influence the steric environment around the reactive ketone and nitrile functionalities, thereby affecting the stereochemical course of a reaction.
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational landscape of a molecule. nih.gov These methods can identify the lowest-energy conformations and the energy barriers between them. By understanding the conformational preferences of the substrate, both in its free state and when complexed with a catalyst, a more accurate prediction of the stereochemical outcome can be made. For instance, if a particular conformation is significantly more stable and presents one face of the ketone for attack, that will likely be the dominant reaction pathway. Conformational analysis has been used to deduce the biologically active conformations of molecules and rationalize their enantioselectivity at receptors. nih.gov
Advanced Characterization Techniques for Chiral 1r 3 Oxocyclopentane 1 Carbonitrile and Its Derivatives
Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are fundamental tools for assigning the stereochemistry of chiral molecules. Methods like Nuclear Magnetic Resonance (NMR) and chiral chromatography are routinely used to quantify the relative amounts of stereoisomers in a sample of (1R)-3-Oxocyclopentane-1-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the diastereomeric ratio (d.r.) in a mixture. researchgate.netchemicalforums.com When this compound is reacted to form diastereomeric derivatives, the resulting compounds exhibit distinct chemical environments for their nuclei. These differences lead to separate, non-overlapping signals in the NMR spectrum, most commonly the ¹H NMR spectrum. researchgate.netechemi.com
The fundamental principle lies in the fact that diastereomers have different physical properties and, consequently, their corresponding nuclei experience different magnetic shielding effects. This results in unique chemical shifts for analogous protons or carbons in each diastereomer. researchgate.net To determine the diastereomeric ratio, a pair of well-resolved signals, one corresponding to each diastereomer, is selected. researchgate.netechemi.com The relative abundance of each diastereomer is then calculated by integrating the area under these distinct peaks. researchgate.net The ratio of these integrals directly corresponds to the diastereomeric ratio of the mixture. researchgate.netrsc.org
For accurate quantification, it is crucial to ensure that the chosen signals are fully resolved and that the nuclei are fully relaxed between pulses to avoid inaccuracies from nuclear Overhauser effects, which is why ¹H NMR is often preferred over ¹³C NMR for this purpose. researchgate.netechemi.com Advanced NMR techniques, such as band-selective pure shift NMR, can further enhance spectral resolution by collapsing complex multiplets into singlets, which is particularly useful in crowded spectra or when chemical shift differences are minimal. rsc.orgnih.gov
Table 1: Illustrative ¹H NMR Data for Diastereomeric Ratio Calculation This table presents hypothetical data to illustrate the process of d.r. calculation from an NMR spectrum of a diastereomeric mixture derived from this compound.
| Diastereomer | Characteristic Proton Signal (ppm) | Integral Value | Calculated Ratio | Diastereomeric Ratio (d.r.) |
| Diastereomer A | 4.15 (doublet) | 2.85 | 2.85 / 1.00 | 2.85 : 1 |
| Diastereomer B | 4.25 (doublet) | 1.00 | 1.00 / 1.00 |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Measurement
Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound like this compound. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose. chemicalforums.comgcms.cz
In chiral HPLC, a solution of the analyte is passed through a column packed with a CSP. The differential interaction between the enantiomers and the CSP causes one enantiomer to travel through the column faster than the other. umn.edu The separated enantiomers are then detected, typically by a UV detector, generating a chromatogram with two distinct peaks. uma.es The enantiomeric excess is calculated from the relative areas of these two peaks using the formula:
e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100
The choice of CSP is critical and depends on the specific structure of the analyte. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times. gimitec.com For volatile derivatives of this compound, chiral GC is a suitable alternative, operating on a similar principle of differential interaction with a CSP coated onto the inside of a capillary column. gcms.cz
Table 2: Example Chiral HPLC Separation Parameters This table provides typical, illustrative parameters for the determination of enantiomeric excess of a chiral cyclopentanone (B42830) derivative.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiral Stationary Phase Column (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Calculated e.e. | >99% |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic methods can determine the relative amounts of stereoisomers, X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.gov This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. researchgate.net
For a light-atom molecule like this compound, which contains only carbon, hydrogen, nitrogen, and oxygen, determining the absolute configuration directly can be challenging due to the small anomalous scattering effects of these elements. researchgate.net A common and effective strategy to overcome this is to introduce an atom with a known absolute configuration or a heavier atom into the molecule. researchgate.net
Structural Analysis of Diastereomeric Ketal Intermediates
A powerful approach for determining the absolute configuration of ketones like this compound is through the formation of a diastereomeric derivative, such as a ketal, with a chiral auxiliary of known absolute configuration. For example, the ketone can be reacted with a chiral diol, like (2R,3R)-2,3-butanediol, to form two diastereomeric ketals.
These diastereomers can then be separated by standard chromatography. By growing a suitable single crystal of one of the pure diastereomers, its structure can be solved using X-ray diffraction. springernature.com Since the absolute configuration of the chiral auxiliary (the diol) is already known, the absolute configuration of the original chiral center in the cyclopentane (B165970) ring can be definitively assigned. The analysis of the crystal structure reveals the relative configuration of all stereocenters, and by extension, the absolute configuration of the analyte. nih.gov The Flack parameter is a critical value in the crystallographic refinement that indicates the correctness of the assigned absolute structure. A value close to 0 confirms the correct enantiomer has been modeled. caltech.edu
Optical Rotation and Circular Dichroism Spectroscopy
Optical Rotation measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org This property, known as optical activity, is measured using a polarimeter. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (wavelength, temperature, solvent, and concentration). For this compound, a non-zero optical rotation value confirms that the sample is not a racemic mixture and is optically active. The sign of the rotation (+ for dextrorotatory, - for levorotatory) is a key identifier for a specific enantiomer.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.eduarxiv.org A CD spectrum plots this difference in absorption against wavelength. Chromophores, like the carbonyl group (C=O) in this compound, located in a chiral environment will produce a characteristic CD signal, often referred to as a Cotton effect. The sign and intensity of the Cotton effect are directly related to the stereochemistry of the molecule. CD spectroscopy is particularly sensitive for determining the stereochemistry of ketones and can be used to determine enantiomeric excess, sometimes in high-throughput screening applications. nih.govnih.gov
Emerging Research Frontiers and Future Directions
Development of Novel Asymmetric Catalytic Systems for Enhanced Stereocontrol
The precise control of stereochemistry is paramount in chemical synthesis, particularly for producing enantiomerically pure compounds for the pharmaceutical industry. lookchem.com The synthesis of (1R)-3-Oxocyclopentane-1-carbonitrile and its derivatives is a key area of research, with significant efforts directed toward novel catalytic systems that can deliver high yields and exceptional stereoselectivity.
One of the most critical reactions involving this compound is the asymmetric reduction of its ketone group to form a chiral secondary alcohol. This transformation generates a second stereocenter, and controlling its configuration is a significant challenge. Ruthenium-catalyzed asymmetric hydrogenation and transfer hydrogenation have emerged as powerful methods for this purpose. lookchem.comthieme-connect.de Chiral diphosphine–RuCl₂–1,2-diamine complexes are highly effective catalysts, demonstrating high chemo- and enantioselectivity. thieme-connect.deeontrading.uk However, a universal catalyst for all ketone substrates has not yet been discovered, necessitating careful selection of ligands for each specific molecule. thieme-connect.deeontrading.uk Similarly, rhodium-based catalysts, often paired with ligands derived from amino acids or cinchona alkaloids, are widely used for the asymmetric transfer hydrogenation of various ketones, including aryl, alkyl, and heteroaromatic types, often achieving excellent enantioselectivity (up to 97-99% ee). nih.govnih.govcapes.gov.br
Another established method is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses inexpensive and environmentally friendly metal alkoxide catalysts. nih.gov Asymmetric variants of the MPV reduction have been developed using chiral ligands with metals like aluminum or samarium. nih.govgoogle.com For instance, a chiral samarium(III) complex has been shown to effectively catalyze the enantioselective reduction of aryl methyl ketones. google.comresearchgate.net
Beyond metal catalysis, organocatalysis represents a major frontier. Organocatalysts are metal-free, often more stable, and can be used under milder conditions. mdpi.com For the synthesis of chiral cyclopentane (B165970) rings, methods like the multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes are being explored to create densely functionalized cyclopentanones with high enantioselectivity. capes.gov.br
A non-catalytic but highly innovative method for achieving stereocontrol is crystallization-induced diastereomer transformation (CIDT). A reported method for preparing chiral 3-oxocycloalkanecarbonitriles involves their reaction with a chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol, to form diastereomeric ketals. researchgate.net These diastereomers can then be separated by fractional crystallization, providing a direct route to the enantiomerically pure building block. researchgate.net
Table 1: Comparison of Asymmetric Catalytic Systems for Ketone Reduction
| Catalyst System | Metal/Core | Typical Ligand Type | Key Advantages | Typical Enantiomeric Excess (ee) | Citations |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium (Ru) | Chiral Diphosphine-Diamine | High efficiency and selectivity for various ketones. | Up to 99% | thieme-connect.deeontrading.uk |
| Asymmetric Transfer Hydrogenation | Rhodium (Rh) | Amino Acid or Cinchona Alkaloid-derived | Excellent enantioselectivity, works in aqueous media. | Up to 97-99% | nih.govnih.govcapes.gov.br |
| Asymmetric MPV Reduction | Samarium (Sm) | Chiral Tridentate Ligands | Uses inexpensive, environmentally friendly metals. | >95% for specific substrates | google.comresearchgate.net |
| Organocatalysis | N/A | Chiral Amines, Thioureas | Metal-free, mild reaction conditions. | Up to 95% | mdpi.com |
Exploration of New Synthetic Applications in Complex Natural Product Synthesis
Functionalized five-membered carbocycles are ubiquitous core structures in a vast array of natural products and biologically active molecules. researchgate.net Chiral cyclopentenones and their derivatives, such as this compound, are recognized as powerful and versatile building blocks in the total synthesis of these complex targets. researchgate.netacs.orgnih.gov The presence of multiple functional groups—a stereodefined nitrile, a ketone, and the cyclopentane ring—allows for diverse chemical modifications. lookchem.comnih.gov
This compound is classified as a valuable organic and pharmaceutical intermediate. eontrading.uk The racemic mixture, 3-Oxocyclopentanecarbonitrile (B1259417), is used as a key reactant in catalytic enantioselective conjugate additions to produce chiral molecules with high enantiomeric purity. lookchem.com Such enantiopure compounds are essential in the development of new therapeutic agents. lookchem.com For example, the bicyclic [3.1.0]proline moiety, a key structural feature in the hepatitis C drug Boceprevir, highlights the importance of complex cyclopentane-derived structures in modern medicine. nih.govgoogle.com
The cyclopentane motif has been successfully used as the core scaffold in numerous medicinal chemistry programs, leading to the development of highly effective drugs. researchgate.net While the direct incorporation of this compound into a named natural product is a subject for ongoing research, its value lies in its potential to serve as a starting point for generating stereochemically complex and highly substituted cyclopentane core structures, which are prevalent in bioactive compounds. researchgate.netresearchgate.net
Expansion into Materials Science and Supramolecular Chemistry
While the primary application of this compound has been in synthetic organic chemistry, its unique structural features suggest potential, albeit largely unexplored, applications in materials science and supramolecular chemistry. The combination of chirality with polar functional groups (ketone and nitrile) makes it an intriguing candidate for the design of advanced materials.
In the field of liquid crystals, molecules containing cyclic cores like cyclopentane or cyclohexane (B81311) are used to create materials with specific dielectric anisotropies, a key property for display technologies. nih.govgoogle.com The inclusion of highly polar groups, such as nitriles, is a common strategy to control these electronic properties. upenn.edu It is conceivable that chiral, functionalized cyclopentane derivatives could be developed into novel liquid crystalline materials.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Oxocyclopentanecarbonitrile |
| (1R,2R)-1,2-diphenylethane-1,2-diol |
| Boceprevir |
| Aluminum isopropoxide |
| Samarium(III) complexes |
| Ruthenium(II) complexes |
| Rhodium complexes |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1R)-3-Oxocyclopentane-1-carbonitrile in laboratory settings?
- Methodological Answer : The compound can be synthesized via oxidation of cyclopentenecarbonitrile derivatives using chromium trioxide (CrO₃) under acidic conditions, adapted from analogous protocols for cyclohexene systems . Key parameters include:
- Temperature : 0–25°C to prevent over-oxidation.
- Solvent : Dichloromethane or acetone for optimal solubility.
- Workup : Neutralization with NaHCO₃ followed by extraction and distillation.
Alternative routes involve cyclization of 1,3-diketones followed by nitrile introduction via nucleophilic substitution (e.g., KCN/EtOH) .
Q. What reaction types are most relevant for functionalizing this compound?
- Methodological Answer :
- Reduction : The ketone group can be selectively reduced to an alcohol using NaBH₄ in methanol, preserving the nitrile group .
- Nitrile Hydrolysis : Controlled hydrolysis with H₂SO₄/H₂O yields the corresponding carboxylic acid, useful for further derivatization .
- Cycloadditions : The α,β-unsaturated ketone (if formed via dehydration) participates in Diels-Alder reactions for ring expansion .
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Confirmation via optical rotation ([α]D) and comparison to literature values (e.g., PubChem data for (1R)-configured analogs) is critical .
Advanced Research Questions
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ketone/nitrile reactivity. Tools like Gaussian or ORCA predict regioselectivity in nucleophilic attacks. AI-driven platforms (e.g., Reaxys, Pistachio) suggest feasible synthetic pathways by cross-referencing cyclopentane-based reactions .
Q. How do structural modifications impact biological activity in SAR studies?
- Methodological Answer :
- Ketone Replacement : Substituting the 3-oxo group with a hydroxylamine moiety enhances hydrogen-bonding capacity, improving binding to proteases (tested via molecular docking) .
- Nitrile to Amide Conversion : Increases solubility but reduces membrane permeability (measured via PAMPA assays) .
- Cyclopentane Ring Expansion : Hexane analogs show lower conformational strain (calculated via MM2 energy minimization) but reduced target affinity .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that cause split signals .
- 2D-COSY/HSQC : Assigns overlapping proton environments, particularly for cyclopentane methylene groups .
- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry .
Q. What degradation pathways occur under physiological conditions, and how are they characterized?
- Methodological Answer :
- Hydrolytic Degradation : Incubation in PBS (pH 7.4, 37°C) followed by LC-MS identifies nitrile-to-amide conversion products .
- Oxidative Stress : Exposure to H₂O₂/Fe²⁰⁺ simulates metabolic oxidation, revealing ketone epoxidation byproducts via GC-MS .
Q. What solvent systems optimize catalytic asymmetric synthesis?
- Methodological Answer : Biphasic systems (e.g., H₂O/THF) with chiral phase-transfer catalysts (e.g., Cinchona alkaloids) improve enantioselectivity (>90% ee) in Michael additions. Solvent polarity (measured by ET30) correlates with reaction rate and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
